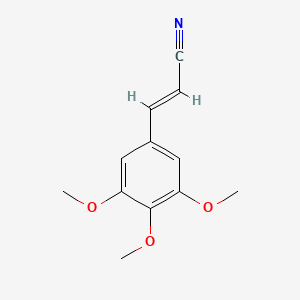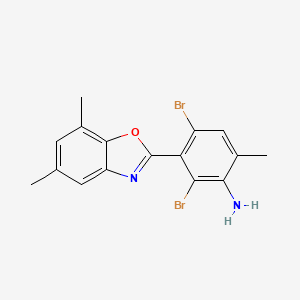
3-Hydroxy-5-sulfo-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-sulfo-2-naphthoic acid: is an organic compound with the molecular formula C₁₁H₈KO₆S. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups. This compound is known for its applications in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-sulfo-2-naphthoic acid can be synthesized through the sulfonation of 3-hydroxy-2-naphthoic acid. The process involves the introduction of a sulfonic acid group into the naphthalene ring. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3-hydroxy-2-naphthoic acid is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is isolated through filtration and purification processes to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxy-5-sulfo-2-naphthoic acid can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like diazonium salts and halogenating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Azo compounds and halogenated derivatives.
Scientific Research Applications
Chemistry: 3-Hydroxy-5-sulfo-2-naphthoic acid is used as a precursor in the synthesis of azo dyes and pigments. Its ability to form stable complexes makes it valuable in the production of colorants for textiles and inks.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development and therapeutic treatments.
Industry: In the industrial sector, this compound is utilized in the manufacture of dyes, pigments, and other colorants. Its stability and vibrant colors make it a preferred choice for various applications.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-sulfo-2-naphthoic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These interactions can lead to the formation of stable complexes, which are essential in its applications as dyes and pigments. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its chemical behavior and applications.
Comparison with Similar Compounds
3-Hydroxy-2-naphthoic acid: A precursor to 3-hydroxy-5-sulfo-2-naphthoic acid, known for its use in the synthesis of azo dyes.
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with similar applications in dye synthesis.
3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthoic acid: A related compound used as an indicator and dye.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its ability to form stable, colored complexes. This dual functionality makes it particularly valuable in the synthesis of dyes and pigments, setting it apart from other similar compounds.
Properties
CAS No. |
6313-96-8 |
|---|---|
Molecular Formula |
C11H8O6S |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
3-hydroxy-5-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O6S/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |
InChI Key |
WKOROMVLBVSPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


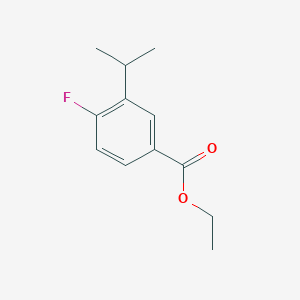
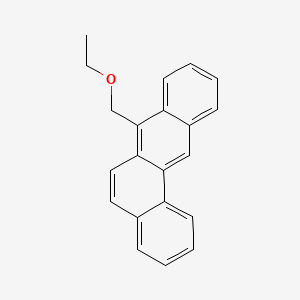
![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)

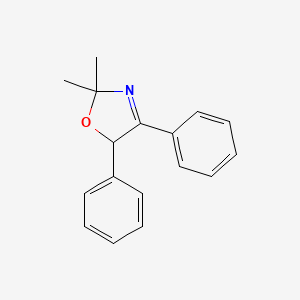
![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)

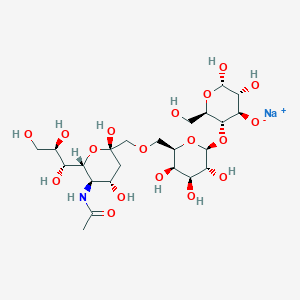
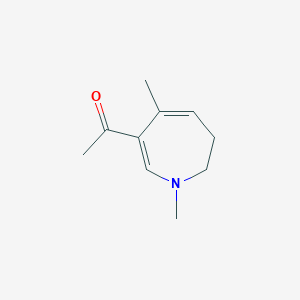
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
